1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea
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Overview
Description
1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea typically involves the reaction of 1,2,3-benzothiadiazole with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction may require catalysts or specific solvents to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of reagents, solvents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3-benzothiadiazol-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexenyl group.
1-(1,2,3-benzothiadiazol-5-yl)-3-methylurea: Contains a methyl group instead of a cyclohexenyl group.
Uniqueness
1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea is unique due to the presence of the cyclohexenyl group, which may impart different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-14-13(10-12)18-19-21-14/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZZXCHKZRHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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